2-(1-Chloro-2-hydroxy-1,1,3,3,3-pentafluoro-2-propyl)cyclopentanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Chloro-2-hydroxy-1,1,3,3,3-pentafluoro-2-propyl)cyclopentanol is a complex organic compound characterized by the presence of a cyclopentanol ring substituted with a chlorinated and fluorinated propyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Chloro-2-hydroxy-1,1,3,3,3-pentafluoro-2-propyl)cyclopentanol typically involves multiple steps, starting with the preparation of the chlorinated and fluorinated propyl group. This can be achieved through the chlorination and fluorination of a suitable precursor, followed by the introduction of the hydroxy group. The final step involves the cyclization to form the cyclopentanol ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as distillation or recrystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-(1-Chloro-2-hydroxy-1,1,3,3,3-pentafluoro-2-propyl)cyclopentanol can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the chlorine or fluorine atoms.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or potassium cyanide (KCN) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may result in the removal of halogen atoms.
Scientific Research Applications
2-(1-Chloro-2-hydroxy-1,1,3,3,3-pentafluoro-2-propyl)cyclopentanol has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound can be used in the development of new materials or as a reagent in industrial processes.
Mechanism of Action
The mechanism of action of 2-(1-Chloro-2-hydroxy-1,1,3,3,3-pentafluoro-2-propyl)cyclopentanol involves its interaction with specific molecular targets. The presence of the hydroxy, chloro, and fluoro groups allows the compound to engage in various chemical interactions, potentially affecting biological pathways or chemical processes. The exact mechanism would depend on the specific application and the environment in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-2-hydroxy-1-propanesulfonic acid: Similar in having a chlorinated and hydroxylated structure.
(3-Chloro-2-hydroxypropyl)trimethylammonium chloride: Shares the chlorinated and hydroxylated propyl group.
Uniqueness
2-(1-Chloro-2-hydroxy-1,1,3,3,3-pentafluoro-2-propyl)cyclopentanol is unique due to the combination of the cyclopentanol ring with a highly fluorinated and chlorinated propyl group
Properties
CAS No. |
34844-37-6 |
---|---|
Molecular Formula |
C8H10ClF5O2 |
Molecular Weight |
268.61 g/mol |
IUPAC Name |
2-(1-chloro-1,1,3,3,3-pentafluoro-2-hydroxypropan-2-yl)cyclopentan-1-ol |
InChI |
InChI=1S/C8H10ClF5O2/c9-7(10,11)6(16,8(12,13)14)4-2-1-3-5(4)15/h4-5,15-16H,1-3H2 |
InChI Key |
AEHYTZPKIMCIQA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(C1)O)C(C(F)(F)F)(C(F)(F)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.